2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Stability Organoboron Reagent Storage

Standard ethynylboronic acid degrades rapidly—this MIDA-protected variant remains benchtop-stable indefinitely under ambient air without glovebox handling. Its unique bifunctional acetylene equivalent enables terminus-selective bis-functionalization, slashing step counts in iterative cross-coupling. Unlike pinacol esters, purify boron-containing intermediates directly by standard silica gel chromatography. Predictable 7:3 regioselectivity in cycloadditions streamlines pyrazole scaffold construction. Eliminate failed multistep campaigns—select this specific CAS.

Molecular Formula C7H8BNO4
Molecular Weight 180.96 g/mol
CAS No. 1104637-53-7
Cat. No. B1443864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
CAS1104637-53-7
Molecular FormulaC7H8BNO4
Molecular Weight180.96 g/mol
Structural Identifiers
SMILESB1(OC(=O)CN(CC(=O)O1)C)C#C
InChIInChI=1S/C7H8BNO4/c1-3-8-12-6(10)4-9(2)5-7(11)13-8/h1H,4-5H2,2H3
InChIKeyNHVZIRZCTRJEFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethynylboronic Acid MIDA Ester (CAS 1104637-53-7): A Stabilized, Chromatography-Compatible Organoboron Building Block


2-Ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (CAS 1104637-53-7), commonly known as ethynylboronic acid MIDA ester, is a member of the N-methyliminodiacetic acid (MIDA) boronate class [1]. These compounds are recognized for their exceptional stability profile—being air-stable, monomeric, highly crystalline, free-flowing solids that can be stored indefinitely on the benchtop under air [2]. The MIDA ligand chelates the boron atom, forming a rigid bicyclic dioxazaborocane scaffold that is kinetically inert under anhydrous conditions yet undergoes controlled hydrolysis in the presence of mild aqueous base to liberate the corresponding boronic acid in situ [2]. This controlled-release mechanism enables the compound to serve as both a stabilized acetylene equivalent and a versatile precursor for diverse MIDA boronate building blocks [2].

Why Ethynylboronic Acid MIDA Ester (CAS 1104637-53-7) Cannot Be Substituted by Generic Alkynylboron Reagents


Substituting 2-ethynyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione with a generic alkynylboronic acid, alkynylboronate ester (e.g., pinacol ester), or other in-class MIDA boronates is not scientifically equivalent due to substantial differences in stability, reactivity profile, and functional group compatibility. The parent ethynylboronic acid is inherently unstable and prone to rapid degradation, limiting its benchtop storage and efficient cross-coupling [1]. Alkynyl MIDA boronates as a class exhibit differential hydrolysis kinetics based on substituent steric effects, with some derivatives displaying quasi-static stability while others undergo rapid cleavage [2]. Furthermore, the bifunctional acetylene equivalent capacity—the ability to undergo terminus-selective bis-functionalization—is a specific property enabled by the ethynyl MIDA boronate scaffold that is not shared by all MIDA boronates or alternative boronate esters [3]. Procurement of a non-identical reagent without verifying these performance characteristics risks compromised reaction yields, irreproducible results, and failed multistep synthetic campaigns.

Quantitative Differentiation Evidence for Ethynylboronic Acid MIDA Ester (CAS 1104637-53-7) vs. Closest Analogs


Benchtop Stability: Indefinite Ambient Air Storage vs. Parent Boronic Acid Degradation

Ethynyl MIDA boronate is reported as an air-stable, monomeric, highly crystalline, free-flowing solid that can be stored indefinitely on the benchtop under ambient air [1]. In contrast, the parent ethynylboronic acid and many other alkynylboronic acids are inherently unstable, undergoing rapid degradation that limits their benchtop storage and efficient cross-coupling [2].

Stability Organoboron Reagent Storage

Slow-Release Cross-Coupling Yield: MIDA Boronate Outperforms Parent Boronic Acid

The utility of MIDA boronates in cross-coupling reactions using the slow-release protocol affords cross-coupled products in much better yield compared with the parent boronic acid counterpart [1]. This 'slow-release' methodology has transformed even some of the most notoriously unstable boronic acids into air-stable and highly effective cross-coupling partners [2].

Suzuki-Miyaura Cross-coupling Yield

Bifunctional Acetylene Equivalent Capacity: Terminus-Selective Bis-Functionalization

Ethynyl MIDA boronate is uniquely capable of serving as a bifunctional acetylene equivalent with the capacity for terminus-selective bis-functionalization, enabling the sequential installation of two different substituents at each alkyne terminus [1]. This property is intrinsic to the ethynyl MIDA boronate scaffold and is not shared by simple alkynylboronic acids or most alternative boronate esters.

Bifunctional Building Block Acetylene Equivalent Modular Synthesis

Regioselectivity in 1,3-Dipolar Cycloaddition: Pyrazolyl 3-Boronate Predominance (7:3 Ratio)

In 1,3-dipolar cycloaddition reactions with N-arylsydnones, ethynyl MIDA boronate produces mixtures of regioisomeric pyrazolyl 3(4)-boronates, with the pyrazolyl 3-boronates predominating by a factor of 7:3 [1]. This regioselectivity is a specific outcome of the ethynyl MIDA boronate scaffold and provides a predictable entry to 3,4-bis(hetero)aromatic pyrazoles.

Cycloaddition Regioselectivity Heterocycle Synthesis

Silica Gel Chromatography Compatibility: Indefinite Stability on SiO₂

MIDA boronates, including ethynyl MIDA boronate, are uniformly compatible with silica gel chromatography [1]. In contrast, many boronic acids and alternative boronate esters are incompatible with silica gel purification, necessitating alternative and often less efficient purification methods [2].

Purification Chromatography Stability

Hydrolytic Kinetic Tunability: Dioxazaborocane Cleavage Rate Spanning Five Orders of Magnitude

A systematic study of dioxazaborocane (DOAB) hydrolysis kinetics revealed that the cleavage rate can be modulated over five orders of magnitude based on substituent steric effects [1]. In the slowest cases, quasi-static stability was observed with only 1% cleavage in the first hour, followed by week-long cleavage periods to reach equilibrium [1]. While this study does not report data specifically for the 2-ethynyl derivative, the general structure-activity relationship informs the expected kinetic behavior of ethynyl MIDA boronate relative to other DOABs.

Kinetics Hydrolysis Controlled Release

Optimal Application Scenarios for Ethynylboronic Acid MIDA Ester (CAS 1104637-53-7) Based on Quantitative Differentiation Evidence


Iterative Cross-Coupling for Modular Small Molecule Synthesis

Due to its air-stable, chromatography-compatible nature and capacity for controlled hydrolysis, ethynyl MIDA boronate is ideally suited for iterative cross-coupling (ICC) strategies in the modular assembly of complex small molecules, including pharmaceuticals and natural products [1]. The bifunctional acetylene equivalent capacity enables sequential, terminus-selective functionalization, reducing overall step count [1].

Synthesis of Regiochemically Defined Heterocycles

The predictable regioselectivity observed in 1,3-dipolar cycloadditions (7:3 ratio favoring pyrazolyl 3-boronates) makes this reagent valuable for constructing regiochemically defined heterocyclic scaffolds, such as substituted pyrazoles, which are common pharmacophores in drug discovery [2].

Preparation of Air-Sensitive Alkynylboronic Acid Equivalents for High-Throughput Experimentation

The indefinite benchtop stability under ambient air eliminates the need for glovebox handling or cold storage [1], making ethynyl MIDA boronate an ideal reagent for high-throughput experimentation and automated synthesis platforms where reagent longevity and ease of handling are paramount.

Multistep Synthesis Requiring Chromatographic Purification of Boron-Containing Intermediates

Unlike many boronic acids and boronate esters that decompose on silica gel, ethynyl MIDA boronate can be purified by standard column chromatography [1][3]. This compatibility enables the isolation and characterization of boron-containing intermediates in complex synthetic routes, a critical advantage in medicinal chemistry and process development.

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